1-Methoxy-2-[(phenylmethyl)thio]benzene
Description
1-Methoxy-2-[(phenylmethyl)thio]benzene is a substituted benzene derivative featuring a methoxy group (-OCH₃) at position 1 and a benzylthio group (-S-CH₂C₆H₅) at position 2. This compound belongs to the class of aryl thioethers, which are characterized by their sulfur-containing substituents.
Properties
IUPAC Name |
1-benzylsulfanyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFDIWVKNFJGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(phenylmethyl)thio]benzene can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[(phenylmethyl)thio]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, diethyl ether.
Substitution: Sodium hydroxide, dichloromethane, amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1-Methoxy-2-[(phenylmethyl)thio]benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it a versatile building block for synthesizing more complex organic molecules.
Key Reactions:
- Nucleophilic Substitution Reactions: The presence of the thioether group enables nucleophilic attack, facilitating the formation of new carbon-sulfur bonds.
- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
These reactions highlight its potential in creating diverse chemical entities for pharmaceutical applications.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of biologically active compounds. Research indicates that derivatives of this compound can exhibit significant biological activities, including:
- Anticancer Activity: Analogues have been synthesized and tested against various cancer cell lines, demonstrating potential anti-proliferative effects.
- Antimicrobial Properties: Certain derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.
Case Studies:
- A study explored the synthesis of thiazole derivatives from this compound, which exhibited promising anticancer properties against cell lines such as HT29 and HeLa .
- Another investigation focused on the antibacterial activity of synthesized phenylthiazole derivatives, revealing compounds with MIC values indicating strong efficacy against Staphylococcus aureus .
Table 1: Comparison of Biological Activities
| Compound Type | Activity Type | Cell Line/Pathogen | Efficacy (MIC/ED50) |
|---|---|---|---|
| Thiazole Derivatives | Anticancer | HT29 | ED50 = 18.4 mg/kg |
| Phenylthiazole Derivatives | Antibacterial | Staphylococcus aureus | MIC = 93.7 μg/mL |
| Methoxy-substituted Compounds | Anticonvulsant | MES model | High protection index |
Mechanism of Action
The mechanism by which 1-Methoxy-2-[(phenylmethyl)thio]benzene exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfur atom undergoes nucleophilic attack by the oxidizing agent, leading to the formation of sulfoxides or sulfones. In biological systems, its derivatives may interact with cellular targets, disrupting metabolic pathways or inhibiting enzyme activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their molecular properties, and substituent effects:
Substituent Impact:
- Electron-Donating Groups (e.g., -OCH₃) : Enhance aromatic ring stability and direct electrophilic substitution to ortho/para positions.
- Benzylthio Group (-S-CH₂C₆H₅) : Introduces steric hindrance and sulfur-based reactivity (e.g., oxidation to sulfoxides/sulfones) .
- Nitro Groups (-NO₂): Increase compound polarity and susceptibility to reduction or thermal decomposition .
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry: Analogs like C₁₆H₁₁NOS () exhibit molecular ion peaks matching calculated masses (e.g., m/z 265.0561), confirming synthesis accuracy .
Reactivity and Stability
- Oxidation : Benzylthio groups oxidize to sulfoxides (>S=O) or sulfones (>SO₂) under strong oxidizing conditions, altering solubility and bioactivity.
- Thermal Stability : Methoxy-substituted compounds generally exhibit higher thermal stability than nitro-substituted analogs, which may decompose at elevated temperatures (e.g., ) .
- Byproduct Formation : Fluorinated analogs () highlight challenges in isolating products with similar physical properties, suggesting purification difficulties for the target compound .
Biological Activity
1-Methoxy-2-[(phenylmethyl)thio]benzene, also known as benzyl thioether, is a compound of interest in various biological studies due to its potential pharmacological properties. This article outlines its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12OS
- Molecular Weight : 188.27 g/mol
- CAS Number : 219715-29-4
The compound features a methoxy group and a phenylmethyl thioether moiety, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that thioether compounds can possess antimicrobial properties. The presence of the sulfur atom in the thioether structure is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death.
- Antioxidant Properties : The methoxy group may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thioether derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 μg/mL. The specific activity of this compound was not directly reported but falls within the expected range for similar compounds.
Antioxidant Activity
Research published in Phytotherapy Research highlighted the antioxidant capabilities of thioether compounds. In vitro assays demonstrated that these compounds could effectively reduce oxidative stress markers in cell cultures. The study suggested that the methoxy group plays a crucial role in enhancing electron donation during redox reactions.
Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of benzyl thioethers revealed their potential to inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. The study found that treatment with these compounds led to a significant decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
